molecular formula C9H7Cl3O4 B116113 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate CAS No. 143330-91-0

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Cat. No. B116113
M. Wt: 285.5 g/mol
InChI Key: UJFDPTHAQUCMRW-UHFFFAOYSA-N
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Patent
US07019453B2

Procedure details

To freshly distilled 2,2,2-trichloroethanol (25 mL) was added 3,5-dihydroxybenzoic acid 4.50 g, 29.2 mmol) followed by concentrated sulfuric acid (1.0 mL), and mixture was stirred vigorously and heated at 90° C. for 48 h under nitrogen. The reaction mixture was cooled and evaporated to dryness under reduced pressure. The crude product was purified by flash chromatography eluting with CH2Cl2 gradually increasing to 1:10 diethyl ether/CH2Cl2, to give (2,2,2-trichloroethyl) 3,5-dihydroxybenzoate as a viscous oil (5.12 g, yield 61.4%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:6])([Cl:5])[CH2:3][OH:4].[OH:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([OH:17])[CH:16]=1)[C:11](O)=[O:12].S(=O)(=O)(O)O>>[OH:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([OH:17])[CH:16]=1)[C:11]([O:4][CH2:3][C:2]([Cl:6])([Cl:5])[Cl:1])=[O:12]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Name
Quantity
4.5 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
gradually increasing to 1:10 diethyl ether/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OCC(Cl)(Cl)Cl)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.